Neopentyl methacrylate Neopentyl methacrylate
Brand Name: Vulcanchem
CAS No.: 2397-76-4
VCID: VC1719955
InChI: InChI=1S/C9H16O2/c1-7(2)8(10)11-6-9(3,4)5/h1,6H2,2-5H3
SMILES: CC(=C)C(=O)OCC(C)(C)C
Molecular Formula: C9H16O2
Molecular Weight: 156.22 g/mol

Neopentyl methacrylate

CAS No.: 2397-76-4

Cat. No.: VC1719955

Molecular Formula: C9H16O2

Molecular Weight: 156.22 g/mol

* For research use only. Not for human or veterinary use.

Neopentyl methacrylate - 2397-76-4

Specification

CAS No. 2397-76-4
Molecular Formula C9H16O2
Molecular Weight 156.22 g/mol
IUPAC Name 2,2-dimethylpropyl 2-methylprop-2-enoate
Standard InChI InChI=1S/C9H16O2/c1-7(2)8(10)11-6-9(3,4)5/h1,6H2,2-5H3
Standard InChI Key OOHZIRUJZFRULE-UHFFFAOYSA-N
SMILES CC(=C)C(=O)OCC(C)(C)C
Canonical SMILES CC(=C)C(=O)OCC(C)(C)C

Introduction

Fundamental Properties and Characteristics

Neopentyl methacrylate (C9H16O2) is an organic compound with a molecular weight of 156.22 g/mol and CAS number 2397-76-4. This methacrylate ester features a distinctive molecular structure consisting of a methacrylate group attached to a neopentyl moiety, which contributes to its unique physical and chemical properties. The compound exists as a colorless liquid at standard temperature and pressure.

Physical Properties

The compound exhibits several notable physical characteristics that contribute to its utility in various applications. These include low volatility, excellent thermal stability, and significant resistance to environmental degradation factors such as UV radiation and oxidation. The neopentyl group in the molecular structure creates steric hindrance that enhances the compound's stability against degradation mechanisms.

Chemical Properties

Neopentyl methacrylate contains a reactive carbon-carbon double bond that readily participates in addition polymerization reactions, particularly free-radical polymerization. This reactivity forms the basis for its utility in polymer synthesis. The compound demonstrates significant stability against hydrolysis under neutral conditions but can undergo hydrolysis under strong acidic or basic conditions to yield methacrylic acid and neopentyl alcohol.

Synthesis and Preparation Methods

The industrial and laboratory preparation of neopentyl methacrylate typically follows two main routes: direct esterification and transesterification processes. Each method offers distinct advantages depending on scale, available equipment, and desired purity.

Esterification Method

Direct esterification represents one of the primary synthesis routes for neopentyl methacrylate, involving the reaction between methacrylic acid and neopentyl alcohol. This reaction typically requires an acid catalyst, with sodium bisulfate (NaHSO4·H2O) demonstrating particularly effective catalytic activity . The reaction proceeds as follows:

  • Combination of methacrylic acid and neopentyl alcohol in the presence of a catalyst

  • Formation of an ester bond with the elimination of water

  • Continuous removal of water to drive the reaction equilibrium toward product formation

To prevent premature polymerization during synthesis, polymerization inhibitors such as hydroquinone or p-methoxyphenol are typically included in the reaction mixture . The reaction efficiency can reach yields exceeding 94% under optimized conditions.

Transesterification Method

An alternative approach involves transesterification, typically using methyl methacrylate and neopentyl alcohol. This method often employs carbonate and thiocyanate composite catalysts, which offer advantages including recyclability, good catalytic efficiency, shorter reaction times, and reduced polymer formation . The reaction proceeds through reactive distillation, with the methanol byproduct continuously removed to drive the equilibrium toward product formation.

Various catalysts have been investigated for this approach, including:

  • Solid acid catalysts (sodium bisulfate, p-toluenesulfonic acid)

  • Alkali metal catalysts (sodium hydroxide, potassium hydroxide, potassium carbonate)

  • Organotin catalysts (dibutyltin oxide, dibutyltin dilaurate)

Among these, potassium carbonate demonstrates superior catalytic activity for transesterification processes .

Polymerization Mechanisms

The polymerization of neopentyl methacrylate represents a critical aspect of its industrial utility, producing materials with specialized properties for targeted applications.

Free Radical Polymerization

Free radical polymerization constitutes the most common method for polymerizing neopentyl methacrylate. This process typically initiates through the decomposition of initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The resulting free radicals attack the carbon-carbon double bond of the methacrylate group, initiating a chain reaction that proceeds through three primary steps:

  • Initiation: Formation of primary radicals from the initiator, followed by addition to monomer molecules

  • Propagation: Sequential addition of monomer units to the growing polymer chain

  • Termination: Cessation of chain growth through radical combination or disproportionation

The polymerization process yields polymers with high glass transition temperatures, contributing to thermal stability in the resulting materials.

Conversion Rates and Efficiency

Research studies have revealed that neopentyl methacrylate exhibits high conversion rates during radical polymerization compared to cationic processes. Experimental data indicates conversion rates approaching 80% for unsaturated bonds. The following table illustrates comparative performance metrics for polymerization processes involving neopentyl-containing compounds:

Sample TypeNon-volatile Content (%)Acid Value (mg KOH/g)Conversion Rate (%)Equivalent Weight (g/mol)Viscosity (mPa·s)
NPDE-MAA88.1050.285.1298.973317
DGEBA-MAA98.5310.293.5312.75321320

This data demonstrates the significant influence of molecular structure on polymerization behavior and resulting polymer properties.

Industrial Applications

Neopentyl methacrylate finds diverse applications across multiple industries due to its unique combination of properties.

Coatings and Adhesives

The compound serves as a key component in high-performance coatings and adhesives where weather resistance, durability, and low shrinkage prove essential. Polymers containing neopentyl methacrylate demonstrate excellent adhesion to various substrates while maintaining resistance to environmental degradation factors. These characteristics make the resulting materials particularly suitable for outdoor applications where UV stability and moisture resistance are required.

Specialty Plastics and Resins

Incorporation of neopentyl methacrylate into polymer formulations produces specialty plastics and resins with enhanced thermal and mechanical properties. The resulting materials find applications in electronic components, automotive parts, and industrial equipment where dimensional stability under varying temperature conditions proves essential.

Cross-Linking Agents

Related compounds such as neopentyl glycol dimethacrylate function as co-crosslinking agents in peroxide-crosslinked systems. These compounds facilitate vulcanization processes in synthetic rubber formulations that prove difficult to vulcanize with sulfur . Benefits include shortened crosslinking times and improved properties in the vulcanized rubber.

Research Applications

Beyond industrial implementations, neopentyl methacrylate plays significant roles in scientific research across multiple disciplines.

Polymer Science

Researchers utilize neopentyl methacrylate in the development of novel polymer architectures with tailored properties. The compound's structural features enable the design of polymers with specific thermal, mechanical, and optical characteristics. Studies frequently focus on copolymerization with other monomers to create materials with customized property profiles for specialized applications.

Biomedical Materials

The compound contributes to biomedical research through its incorporation into materials intended for medical devices and drug delivery systems. Its polymerization characteristics and the properties of resulting polymers make it valuable for developing biocompatible materials with controlled degradation profiles. Research in this area encompasses dental materials, bone cements, and specialized medical devices requiring specific mechanical properties combined with biocompatibility.

Chemical Reaction Analysis

Understanding the chemical reactions of neopentyl methacrylate provides insight into its behavior in various processing and application contexts.

Reaction Types

Neopentyl methacrylate participates in several reaction types beyond polymerization:

  • Esterification reactions with alcohols to form different esters

  • Hydrolysis under acidic or basic conditions, yielding methacrylic acid and neopentyl alcohol

  • Addition reactions across the carbon-carbon double bond

  • Transesterification with other esters

Reaction Conditions and Catalysts

These reactions typically require specific conditions and catalysts:

  • Esterification processes employ acid catalysts such as sulfuric acid or p-toluenesulfonic acid

  • Hydrolysis proceeds effectively with hydrochloric acid or sodium hydroxide

  • Addition reactions often utilize Lewis acids or free radical initiators

  • Transesterification reactions benefit from carbonate and thiocyanate composite catalysts, which demonstrate recyclability and enhanced efficiency

Comparative Analysis with Similar Compounds

Understanding neopentyl methacrylate in the context of related compounds provides valuable perspective on its unique characteristics and applications.

Functional Analogs

Functionally related compounds include:

  • Neopentyl glycol dimethacrylate: Contains two methacrylate groups, resulting in higher cross-linking density

  • Neopentyl glycol diacrylate: Similar structure with acrylate rather than methacrylate functionality, offering different reactivity profiles

These functional analogs demonstrate distinct polymerization behaviors and produce materials with different property profiles, highlighting the structure-property relationships in this compound class.

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